4'-Bromo-2,3'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2 |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
4-bromo-3-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-6-12-7-8(9)10-3-1-2-5-13-10/h1-7H |
InChI Key |
UTOVWICYHJMUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)Br |
Origin of Product |
United States |
Synthesis and Characterization
The preparation of 4'-Bromo-2,3'-bipyridine, like other bipyridine derivatives, often relies on modern synthetic methodologies. A common and effective approach involves metal-catalyzed cross-coupling reactions. mdpi.com For instance, Suzuki coupling, which pairs a pyridyl boronic acid with a bromopyridine in the presence of a palladium catalyst, is a widely used technique for forming the bipyridine core. mdpi.com Similarly, Negishi coupling, utilizing a pyridyl zinc halide, offers another reliable route. mdpi.compreprints.org
Alternative synthetic strategies include the direct bromination of the parent 2,3'-bipyridine (B14897). However, controlling the regioselectivity to obtain the desired 4'-bromo isomer can be challenging and may require specific reaction conditions or the use of directing groups. smolecule.com More recent developments have explored radical decarboxylative bromination as a method for selective halogenation. smolecule.com
Once synthesized, the structural confirmation and purity assessment of this compound are crucial. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the unambiguous assignment of the structure. Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.
Physicochemical Properties
The physicochemical properties of 4'-Bromo-2,3'-bipyridine are key to understanding its behavior and potential applications.
Table 1: of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Appearance | Solid |
| Melting Point | Data not readily available in searched sources |
| Solubility | Soluble in various organic solvents |
The introduction of the bromine atom at the 4'-position significantly influences the electronic properties of the molecule. Bromine is an electron-withdrawing group, which reduces the electron density of the pyridine (B92270) ring to which it is attached. This can affect its basicity and its ability to coordinate with metal ions. The position of the bromine atom also introduces steric bulk, which can influence the geometry of its metal complexes and its packing in the solid state.
Catalytic Applications of 4 Bromo 2,3 Bipyridine Complexes
Organic Transformations Mediated by Bipyridine-Based Catalysts
Complexes incorporating 4'-bromo-2,3'-bipyridine and its derivatives have demonstrated significant utility in a range of catalytic organic reactions. The strategic placement of the bromo substituent allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.
C-H Activation and Functionalization Reactions
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and bipyridine-ligated metal catalysts have emerged as key players in this field. The use of directing groups, often containing Lewis basic sites like pyridine (B92270), can facilitate C-H activation by bringing the metal center into close proximity to the target C-H bond. acs.orgacs.org While specific examples detailing the use of this compound in C-H activation are not prevalent in the searched literature, the broader context of bipyridine ligands in such transformations is well-established. acs.orgacs.orgrsc.org For instance, iridium complexes with bipyridine ligands are known to catalyze the borylation of arenes. acs.org The electronic properties of the bipyridine ligand, which can be modulated by substituents like bromine, are critical in these reactions.
Cross-Electrophile Coupling and Cross-Coupling of Alkyl Halides
Nickel-catalyzed cross-electrophile coupling has become a valuable method for the formation of carbon-carbon bonds, particularly between two different electrophiles. acs.org Bipyridine ligands are essential for achieving high yields and selectivity in these reactions. acs.org The development of new ligands based on 2-pyridyl-N-cyanocarboxamidine and 2-pyridylcarboxamidine cores has enabled the successful coupling of challenging heteroaryl halides, including pyridyl halides, with both primary and secondary alkyl halides. acs.org
While direct studies on this compound in this context are limited in the provided results, the general principles highlight its potential. The electronic nature of the bipyridine ligand influences the stability and reactivity of the nickel intermediates. For instance, in the coupling of 3-bromopyridines, ligands with N-cyano-substituted cores often provide superior results. acs.org The ability to couple a diverse range of (hetero)aryl bromides with various alkyl halides underscores the versatility of these catalytic systems. researchgate.net This suggests that a this compound ligand could be effectively employed in such couplings, potentially offering unique reactivity or selectivity.
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| 3-Bromopyridine, Alkyl Halide | NiCl2(dme), Ligand 4 | Cross-coupled product | Excellent | acs.org |
| Functionalized 3-Bromopyridines, Alkyl Halide | NiCl2(dme), Ligand 5 (N-cyano-substituted) | Cross-coupled product | 80-86 | acs.org |
| (Hetero)aryl Bromides, C(sp3)-centered radicals | Homogeneous organic reductant based on 4,4'-tBu2-2,2'-bipyridine | Coupled (hetero)aryl-alkyl products | - | researchgate.net |
Reduction Reactions (e.g., CO2 Reduction)
The electrochemical and photochemical reduction of carbon dioxide (CO2) is a critical area of research for addressing climate change and producing valuable chemicals. core.ac.ukrsc.orgnih.gov Manganese and rhenium complexes bearing bipyridine ligands are among the most studied catalysts for this transformation. rsc.orgnih.gov The catalytic activity of these complexes is highly dependent on the electronic properties of the bipyridine ligand. nih.gov
For example, manganese complexes with bipyridine ligands can catalyze the reduction of CO2 to either carbon monoxide (CO) or formic acid (HCOOH). rsc.org The presence of a local proton source near the metal center can enable CO2 reduction even without an external Brønsted acid. rsc.org The reduction potential of the catalyst can be tuned by modifying the substituents on the bipyridine ligand. nih.gov While the direct use of this compound was not explicitly detailed, the synthesis of various functionalized bipyridine ligands, often starting from brominated precursors, is a common strategy to create tailored catalysts for CO2 reduction. core.ac.ukunito.itunito.it For instance, thiophene-substituted bipyridine ligands, synthesized from 4-bromo-2,2'-bipyridine (B89133), have been used to create rhenium complexes for the electrocatalytic reduction of CO2. unito.it
Electrocatalysis: Mechanisms and Efficiency in Redox Processes
Electrocatalysis offers a powerful approach for driving chemical transformations using electrical energy. Bipyridine-based metal complexes have been extensively studied as electrocatalysts for various redox processes.
Hydrogen Evolution Reactions
The production of hydrogen (H2) from water through electrocatalysis is a key technology for a sustainable energy future. Cobalt complexes bearing polypyridyl ligands have shown promise as catalysts for the hydrogen evolution reaction (HER). rsc.org For instance, a cobalt complex with a quaterpyridine ligand is active for hydrogen evolution in aqueous solutions. rsc.org
Furthermore, rhodium complexes with substituted bipyridine ligands have been investigated for their ability to catalyze proton reduction to hydrogen, often as a competitive reaction during CO2 reduction. acs.org The electronic properties of the bipyridine ligand, influenced by substituents, play a crucial role in determining the selectivity between H2 and formate (B1220265) formation. acs.org While no specific studies on this compound for HER were found, the general findings suggest that modifying the bipyridine ligand with a bromo group could be a viable strategy to modulate the catalytic activity and selectivity of metal complexes for hydrogen evolution.
Understanding Structure-Activity Relationships in Catalytic Cycles of this compound Complexes: A Review of Current Research
The field of catalysis heavily relies on understanding how the modification of a ligand's structure, such as the introduction of a bromine atom at the 4'-position of a 2,3'-bipyridine (B14897) scaffold, influences the catalytic performance of the resulting metal complex. Such a substituent can exert significant electronic and steric effects, which in turn modulate key steps in a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
For related bipyridine isomers, research has demonstrated the profound impact of substituent placement. For instance, studies on various brominated 2,2'-bipyridine (B1663995) and 3,3'-bipyridine (B1266100) ligands have provided insights into how the position of the bromo group affects the electronic properties of the metal center and the steric environment around it. This, in turn, dictates the catalyst's activity, selectivity, and stability in reactions like Suzuki-Miyaura and Heck cross-couplings.
Detailed investigations into these aspects for this compound complexes are crucial for a complete understanding of its potential in catalysis. Such studies would typically involve the synthesis of a series of metal complexes with this ligand and their systematic evaluation in various catalytic transformations. The correlation of observed catalytic activity with structural data from techniques like X-ray crystallography and computational modeling would be essential to elucidate the precise structure-activity relationships.
Given the current state of published research, a detailed analysis, including data tables and specific research findings on the catalytic applications and structure-activity relationships of this compound complexes, cannot be provided. Further experimental and computational studies are required to fill this knowledge gap and to fully explore the catalytic potential of this specific bipyridine derivative.
Supramolecular Assemblies and Materials Science Applications of 4 Bromo 2,3 Bipyridine
Design and Construction of Metallo-Supramolecular Architectures
Metallo-supramolecular architectures are complex, well-defined structures formed through the spontaneous self-assembly of metal ions and organic ligands. The design of these assemblies relies on the precise geometric and electronic complementarity between the metal and the ligand. In this context, bipyridine derivatives are fundamental building blocks.
The construction of these architectures is a testament to the power of self-assembly in creating large, discrete supermolecules. uq.edu.au These structures can range from two-dimensional shapes like triangles and squares to intricate three-dimensional forms such as tetrahedra and cubes. uq.edu.au The resulting assemblies often feature central cavities capable of encapsulating various guest molecules, including anions, cations, solvent molecules, gases, and even drug molecules. uq.edu.au Furthermore, these metallo-supramolecular structures have demonstrated the ability to catalyze a variety of reactions, mimicking enzymatic processes found in nature. uq.edu.au
While 2,2'-bipyridine (B1663995) is a more common chelating ligand, the isomeric 4,4'-bipyridine (B149096) is known for its ability to bridge metal centers, forming coordination polymers. cd-bioparticles.net The introduction of substituents, such as in 4'-Bromo-2,3'-bipyridine, allows for the fine-tuning of the electronic and steric properties of the resulting metallo-supramolecular assemblies, influencing their final structure and function. The synthesis of such functionalized bipyridines is a key step in developing new materials for applications in energy storage, biomedicine, and as molecular catalysts. researchgate.net
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are extended crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridines are frequently employed as linkers in the synthesis of these materials due to their ability to coordinate with metal centers. cd-bioparticles.net
The use of substituted bipyridines, such as 3,3',5,5'-tetrabromo-4,4'-bipyridine, has been explored in the creation of one-dimensional (1D) coordination polymers. mdpi.com For instance, a 1D coordination polymer with the formula {[Co(BrBipy)(NO3)2(CH3OH)2]} has been synthesized and characterized. mdpi.com In this structure, the cobalt(II) centers are connected by the tetrabromo-4,4'-bipyridine ligands. mdpi.com While the primary goal is often the creation of 3D MOFs with porous structures for applications like gas separation and storage, the formation of 1D and 2D polymers is a significant step. mdpi.comresearchgate.net The structure of the resulting polymer can be influenced by factors such as the choice of metal ion, the anion present, and the specific bipyridine ligand used. rsc.orgacs.org
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This interaction is directional and its strength can be tuned by changing the halogen atom or the substituents on the molecule. acs.org In the context of this compound and related compounds, the bromine atom can participate in halogen bonding, which plays a crucial role in directing the self-assembly of supramolecular structures.
Table 1: Examples of Halogen Bond Interactions in Bipyridine Derivatives
| Interacting Atoms | Distance (Å) | Compound | Reference |
| N⋯Br | 3.088, 3.150, 3.160 | 3,3',5,5'-tetrabromo-4,4'-bipyridine | mdpi.com |
| Br⋯Br | 3.459, 3.603 | 3,3',5,5'-tetrabromo-4,4'-bipyridine | mdpi.com |
| O⋯Cl | 3.040 | Silver(I) coordination polymer | rsc.org |
| O⋯Br | 3.083 | Silver(I) coordination polymer | rsc.org |
Photonic and Optoelectronic Device Applications
The unique photophysical properties of bipyridine-based compounds make them promising candidates for applications in photonic and optoelectronic devices. guidechem.comresearchgate.net These applications often leverage the ability of bipyridine ligands to form stable complexes with metal ions, leading to materials with tailored optical and electronic characteristics.
Bipyridine ligands are integral components in the design of luminescent materials and dyes. researchgate.net Complexes of ruthenium(II) and other transition metals with bipyridine ligands have been extensively studied for their light-emitting properties. ossila.comresearchgate.net The introduction of a bromine atom, as in this compound, can influence the photophysical properties of the resulting metal complexes, such as their emission wavelengths and quantum yields. researchgate.net These materials find use in applications like luminescent sensors and as dyes in various optical technologies. mdpi.com
For instance, platinum(II) complexes incorporating 4-bromo-2,2'-bipyridine (B89133) have been shown to exhibit interesting thermo- and mechanical-grinding-triggered color and luminescence switches. researchgate.net Similarly, iridium-based phosphors, which often utilize bipyridine ligands, are of great interest for bioimaging, photoredox catalysis, and sensing applications. mdpi.com
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used. Bipyridine derivatives and their metal complexes are widely used in the emissive layer of OLEDs. ossila.comrhhz.net
Specifically, 4'-Bromo-2,2':6',2''-terpyridine, a related compound, is used in the preparation of xanthene-based organic electroluminescent materials for OLEDs. chemicalbook.com The bromine atom can serve as a handle for further functionalization, allowing for the synthesis of more complex and efficient emitter molecules. ossila.com The development of new bipyridine-based materials is crucial for advancing OLED technology, particularly in achieving high efficiency and long-term stability. rhhz.net
Self-Assembled Nanostructures and 2D Molecular Patterns on Surfaces
The self-assembly of molecules on surfaces provides a bottom-up approach to creating highly ordered nanostructures and two-dimensional (2D) patterns. nih.govmdpi.com These structures have potential applications in nanoelectronics, catalysis, and sensing. acs.org
Functionalized 4,4'-bipyridines are employed as linkers to form 2D self-assembled patterns on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). acs.orgresearchgate.net The introduction of substituents, such as alkyl chains, can dictate the resulting supramolecular pattern. acs.org Scanning tunneling microscopy (STM) is a key technique for visualizing these molecular monolayers at the solid-liquid interface. acs.orgresearchgate.net
The formation of these 2D networks is governed by weak intermolecular interactions, including van der Waals forces and, in the case of halogenated bipyridines, halogen bonding. acs.org For example, bicomponent monolayers have been formed between 4,4'-bipyridine and iodinated perfluoroalkanes, where I⋯N halogen bonds direct the assembly. acs.org The resulting structures can be characterized by techniques like powder X-ray diffraction. acs.org
Advanced Spectroscopic and Electrochemical Characterization of 4 Bromo 2,3 Bipyridine and Its Complexes
Spectroscopic Techniques for Molecular and Electronic Structure Elucidation
Spectroscopy is a cornerstone for the analysis of 4'-Bromo-2,3'-bipyridine, offering non-destructive ways to probe its fundamental chemical properties. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the energies of electronic states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms. uobasrah.edu.iq
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, seven distinct signals are expected in the aromatic region, corresponding to the seven protons on the bipyridine core. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. Spin-spin coupling between adjacent protons results in characteristic splitting patterns (e.g., doublets, triplets), which help to establish the relative positions of the protons on each pyridine (B92270) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The this compound molecule is expected to show ten distinct signals for the ten carbon atoms of the bipyridine framework. The carbon atom directly bonded to the bromine (C4') would exhibit a characteristic chemical shift, and its signal intensity may be lower due to the quadrupolar influence of the bromine atom.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for unambiguous signal assignment. COSY spectra establish ¹H-¹H coupling correlations, confirming which protons are adjacent, while HSQC spectra correlate each proton with its directly attached carbon atom. These experiments are vital for definitively assigning the complex spectral data of this asymmetric bipyridine derivative.
While specific experimental data for this compound is not available in the cited literature, the table below outlines the expected data that would be obtained from such an analysis.
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Number of unique protons, chemical environment, and connectivity | 7 signals in the aromatic region with distinct chemical shifts and coupling patterns (doublets, triplets, doublets of doublets). |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment | 10 signals corresponding to the bipyridine core carbons. The C-Br signal would be identifiable. |
| 2D NMR (COSY, HSQC) | ¹H-¹H and ¹H-¹³C correlations for definitive signal assignment | Cross-peaks would confirm intra-ring proton connectivities and link each proton to its corresponding carbon atom. |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. rsc.org An IR spectrum arises from vibrations that cause a change in the molecular dipole moment, while a Raman spectrum results from vibrations that cause a change in the molecule's polarizability. plus.ac.atnih.gov
For this compound, these techniques can identify characteristic functional groups and provide a structural fingerprint. Key vibrational modes include:
Pyridine Ring Vibrations: Stretching and bending modes of the C=C and C=N bonds within the pyridine rings typically appear in the 1400-1650 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending modes appear in the 700-900 cm⁻¹ region.
C-Br Vibration: The carbon-bromine stretching frequency is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Analysis of these vibrational bands in both the free ligand and its metal complexes can reveal changes in bond strengths and geometry upon coordination. For instance, shifts in the pyridine ring vibrational frequencies are indicative of the nitrogen atoms coordinating to a metal center. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic bipyridine core. |
| C=C / C=N Ring Stretch | 1400 - 1650 | Fingerprint region for the pyridine rings; sensitive to coordination. |
| C-H Bending (out-of-plane) | 700 - 900 | Provides information about the substitution pattern on the rings. |
| C-Br Stretch | 500 - 650 | Confirms the presence and environment of the bromo-substituent. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy probe the electronic structure of this compound and its complexes by measuring the absorption and emission of light associated with electronic transitions.
UV-Vis Spectroscopy: The UV-Vis spectrum of the free this compound ligand is expected to be dominated by high-energy π → π* transitions within the aromatic bipyridine system, typically occurring in the ultraviolet region (<350 nm). Upon coordination to a transition metal, new absorption bands often appear at lower energies (in the visible region). These are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital. rsc.org The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. ripublication.com
Fluorescence Spectroscopy: Many bipyridine complexes, particularly those with d⁶ and d¹⁰ metal ions like Ru(II) and Cu(I), exhibit luminescence. researchgate.netresearchgate.net This emission, often originating from an excited MLCT state, provides information about the energy of the excited state and its lifetime. The bromine substituent can influence the photophysical properties through the "heavy-atom effect," which may enhance intersystem crossing and favor phosphorescence over fluorescence, potentially quenching the emission or shifting it to longer wavelengths.
| Transition Type | Typical Wavelength Range | Species | Information Provided |
|---|---|---|---|
| π → π | < 350 nm | Free Ligand & Complexes | Electronic structure of the bipyridine core. |
| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 600 nm | Metal Complexes | Energy gap between metal d-orbitals and ligand π-orbitals; gives rise to color. |
| Fluorescence/Phosphorescence Emission | Variable (often visible region) | Luminescent Metal Complexes | Energy of the lowest excited state; photophysical properties. |
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. researcher.life An XRD analysis of this compound or its metal complexes would provide precise data on bond lengths, bond angles, and torsion angles. rsc.org
Key structural parameters that would be determined include:
The dihedral angle between the planes of the two pyridine rings, which is a measure of the molecule's planarity.
The coordination geometry around the metal center in its complexes (e.g., octahedral, tetrahedral).
The precise bond distances of C-Br, C-N, C-C, and metal-ligand bonds.
Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which influence the material's bulk properties. nih.gov
This information is crucial for establishing structure-property relationships, for example, by correlating the coordination geometry with the observed spectroscopic and electrochemical behavior. rsc.org
| Structural Parameter | Significance |
|---|---|
| Crystal System & Space Group | Defines the symmetry and packing of the molecules in the crystal. |
| Bond Lengths & Angles | Provides exact geometric details of the molecule and its coordination sphere. |
| Inter-ring Dihedral Angle | Quantifies the twist between the two pyridine rings. |
| Intermolecular Interactions | Reveals how molecules are arranged in the solid state (e.g., stacking, hydrogen/halogen bonds). |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study molecules or complexes containing one or more unpaired electrons (paramagnetic species). nih.gov Therefore, EPR would not be applicable to the diamagnetic free ligand but is highly valuable for characterizing its paramagnetic metal complexes or its radical anion/cation forms. researchgate.net
When this compound is coordinated to a paramagnetic metal ion (e.g., Cu(II), V(IV), Mn(II)), the EPR spectrum provides detailed information about the electronic environment of the unpaired electron. The key parameters obtained are:
g-factor: This is analogous to the chemical shift in NMR and provides information about the electronic structure of the metal center.
Hyperfine Coupling: This is the interaction between the unpaired electron and nearby magnetic nuclei (e.g., the metal nucleus and the ¹⁴N nuclei of the ligand). The resulting splitting pattern reveals information about the delocalization of the unpaired electron onto the ligand and the nature of the metal-ligand bond. researchgate.netnih.gov
| EPR Parameter | Information Obtained |
|---|---|
| g-factor (g-value) | Characterizes the magnetic moment of the unpaired electron and is sensitive to its orbital environment. |
| Hyperfine Coupling Constant (A) | Measures the magnetic interaction between the electron spin and nuclear spins, indicating the degree of electron delocalization. |
Electrochemical Studies of Redox Behavior and Electron Transfer
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its complexes. These studies measure the potentials at which the species can be oxidized or reduced, providing insight into the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of different oxidation states. aalto.firesearchgate.net
For the free this compound ligand, the primary redox process is typically an irreversible reduction of the electron-deficient pyridine rings at a highly negative potential. The presence of the electron-withdrawing bromine atom is expected to make this reduction occur at a less negative potential compared to an unsubstituted bipyridine.
In metal complexes, the electrochemistry becomes more complex and informative:
Metal-Centered Redox Processes: The metal ion itself can be oxidized or reduced (e.g., Fe(II)/Fe(III) or Cu(I)/Cu(II)). The potential of this process is highly dependent on the coordination environment provided by the ligand.
Ligand-Centered Redox Processes: A series of reductions may be observed corresponding to the sequential addition of electrons to the ligand's π* orbitals.
Electron Transfer Kinetics: The shape of the CV waves and the separation between the anodic and cathodic peaks provide information about the rate of electron transfer and the reversibility of the redox process. nih.gov
These studies are critical for applications where electron transfer is key, such as in electrocatalysis or molecular electronics. nih.govmdpi.com
| Parameter | Technique | Information Provided |
|---|---|---|
| Redox Potential (E½ or E_p) | Cyclic Voltammetry (CV) | The potential at which oxidation or reduction occurs; relates to HOMO/LUMO energy levels. |
| Peak Current (i_p) | Cyclic Voltammetry (CV) | Relates to the concentration of the analyte and the diffusion coefficient. |
| Peak Separation (ΔE_p) | Cyclic Voltammetry (CV) | Indicates the reversibility and kinetics of the electron transfer process. |
Cyclic Voltammetry, Chronoamperometry, and Square Wave Voltammetry
Cyclic Voltammetry (CV), Chronoamperometry, and Square Wave Voltammetry (SWV) are powerful electrochemical techniques to investigate the redox properties of this compound and its metallic complexes.
Cyclic Voltammetry (CV) is a versatile technique that provides information on the redox potentials and the stability of the oxidized and reduced forms of a compound. umb.edu For a hypothetical metal complex of this compound, a cyclic voltammogram would typically show one or more redox waves, corresponding to metal-centered and/or ligand-centered electron transfer processes. wikipedia.org The bromo-substituent, being an electron-withdrawing group, is anticipated to make the reduction of the bipyridine ligand easier (less negative potential) compared to the unsubstituted 2,3'-bipyridine (B14897).
Chronoamperometry , which measures the current as a function of time at a constant potential, can be employed to study the kinetics of electron transfer and to determine the diffusion coefficients of the electroactive species.
Square Wave Voltammetry (SWV) is a sensitive technique that is often used for quantitative analysis and for studying complex electrochemical reactions. Its differential nature allows for better resolution of closely spaced redox peaks and lower detection limits compared to CV.
These techniques are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with the compound of interest dissolved in a suitable solvent containing a supporting electrolyte. umb.edu
Determination of Redox Potentials and Electron Count
A primary goal of electrochemical characterization is the determination of formal redox potentials (E°') and the number of electrons (n) transferred in each redox step. The formal potential, which is a measure of the thermodynamic tendency of a compound to be oxidized or reduced, can be estimated from the midpoint of the anodic and cathodic peak potentials in a reversible cyclic voltammogram (E°' ≈ (Epa + Epc)/2). umb.edu
For metal complexes of this compound, multiple redox events can be expected. These can include metal-centered oxidations (e.g., Mn+ → M(n+1)+ + e-) and ligand-centered reductions. The potentials at which these events occur are sensitive to the nature of the metal, the other ligands in the coordination sphere, and the substituents on the bipyridine ring. nih.gov The electron-withdrawing nature of the bromine atom in this compound would be expected to shift the metal-centered oxidation to more positive potentials and the ligand-based reduction to less negative potentials compared to complexes with unsubstituted 2,3'-bipyridine.
The number of electrons transferred in a redox process can often be inferred from the peak separation in cyclic voltammetry (ΔEp = Epa - Epc), which is theoretically 59/n mV for a reversible process at room temperature, or through techniques like controlled potential coulometry. For many bipyridine complexes, both metal- and ligand-centered redox processes are one-electron reactions. wikipedia.org
A hypothetical data table illustrating the expected redox potentials for a metal complex of this compound in comparison to a complex of the parent 2,3'-bipyridine is presented below.
| Compound | Redox Process | E°' (V vs. reference) | Number of Electrons (n) |
|---|---|---|---|
| [M(2,3'-bipyridine)n]x+ | M(x)+/M(x+1)+ | E1 | 1 |
| [M(2,3'-bipyridine)n]x+ | Ligand Reduction | E2 | 1 |
| [M(this compound)n]x+ | M(x)+/M(x+1)+ | > E1 | 1 |
| [M(this compound)n]x+ | Ligand Reduction | > E2 (less negative) | 1 |
Influence of Solvent and Speciation on Electrochemical Mechanisms
The solvent plays a crucial role in the electrochemical behavior of this compound and its complexes. The polarity, coordinating ability, and viscosity of the solvent can all affect the redox potentials, electron transfer kinetics, and the stability of the electrogenerated species. For instance, in coordinating solvents, solvent molecules may bind to the metal center, influencing its electronic properties and steric environment, which in turn affects the redox potentials. nih.gov
The speciation of the compound in solution, including ion-pairing and aggregation, can also have a significant impact on the electrochemical mechanism. The supporting electrolyte used in the electrochemical experiment can influence ion-pairing, which can alter the observed redox potentials.
For example, the electrochemical behavior of a ruthenium-bipyridine complex can be significantly different in a non-coordinating solvent like dichloromethane compared to a coordinating solvent like acetonitrile. nih.gov The choice of solvent can therefore be used to tune the electrochemical properties of this compound complexes for specific applications.
Theoretical and Computational Chemistry Studies of 4 Bromo 2,3 Bipyridine Systems
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in establishing a fundamental understanding of the relationship between the molecular structure of 4'-Bromo-2,3'-bipyridine and its physicochemical properties. These computational methods can accurately predict geometric parameters, such as bond lengths and angles, as well as electronic properties like dipole moment and energy levels.
By systematically modifying the structure, for instance, by changing the position of the bromine atom or introducing other functional groups, researchers can computationally screen for derivatives with desired characteristics. For example, DFT can be used to calculate thermodynamic properties such as Gibbs free energy and enthalpy, providing insights into the stability of different conformations or isomers. nih.gov Furthermore, these calculations elucidate how the bromine substituent, an electron-withdrawing group, influences the electron density distribution across the bipyridine framework, which in turn affects the molecule's reactivity, coordination ability, and spectroscopic signatures. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com For this compound, a computational analysis of its FMOs provides critical insights into its electronic behavior and potential for electronic transitions.
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic character. youtube.com In bipyridine systems, the HOMO is typically a π orbital distributed across the aromatic rings, while the LUMO is a π* (antibonding) orbital.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. It correlates with the chemical reactivity and the energy required for the lowest-energy electronic transition. A smaller gap suggests that the molecule is more polarizable and can be more easily excited. The presence of the bromine atom is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the wavelength of light absorbed during an electronic transition. researchgate.net FMO analysis reveals that substituents can significantly alter the distribution of electron clouds at the HOMO and LUMO levels. researchgate.net
Below is a representative table of FMO properties calculated for a substituted bipyridine system, illustrating the type of data generated in such studies.
| Molecular Orbital | Energy (eV) | Description | Primary Location of Electron Density |
|---|---|---|---|
| LUMO+1 | -1.52 | π* Antibonding | Delocalized over both pyridine (B92270) rings |
| LUMO | -2.18 | π* Antibonding | Primarily on the pyridine ring without the substituent |
| HOMO | -6.35 | π Bonding | Delocalized over both pyridine rings and substituent |
| HOMO-1 | -6.98 | π Bonding | Primarily on the pyridine ring with the substituent |
This table presents hypothetical data for a substituted bipyridine to illustrate the outputs of FMO analysis. Actual values for this compound would require specific calculations.
Metal-to-Ligand Charge Transfer (MLCT) Process Investigations
Bipyridine derivatives, including this compound, are renowned for their ability to act as chelating ligands, forming stable complexes with transition metals. A key feature of these complexes is the occurrence of Metal-to-Ligand Charge Transfer (MLCT) transitions. wikipedia.org An MLCT process is an electronic transition where an electron moves from a molecular orbital that is predominantly metal-based (often a d-orbital) to one that is primarily located on the ligand (a π* antibonding orbital). wikipedia.orglibretexts.org
These transitions are responsible for the strong and often vibrant colors of many transition metal-bipyridine complexes, such as the famous tris(bipyridine)ruthenium(II) ion. wikipedia.org MLCT absorption bands are typically very intense, with high molar absorptivities, and are a hallmark of these compounds. wikipedia.orglibretexts.org
Computational studies are vital for understanding the MLCT process in complexes of this compound. They can:
Predict the energy of the MLCT transition, which corresponds to the color of the complex.
Characterize the orbitals involved, confirming the nature of the transition (i.e., from which metal d-orbital to which ligand π* orbital the electron moves).
Evaluate the influence of substituents. The electron-withdrawing bromine atom on the bipyridine ligand would be expected to lower the energy of the LUMO (the acceptor orbital), which can shift the MLCT absorption band to a lower energy (a red shift).
Model the excited state that results from the MLCT transition. The properties of this excited state are crucial for applications in photocatalysis and light-emitting devices, as its lifetime and relaxation pathways determine the efficiency of these processes. nih.gov
Simple ligand modifications can significantly alter the relaxation pathways and lifetimes of MLCT excited states. nih.gov
Computational Analysis of Non-Covalent Interactions
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of non-covalent interactions can be investigated computationally, including hydrogen bonds, π-π stacking, and halogen bonds. proquest.comnih.gov
Hydrogen Bonding: The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, interacting with donor molecules.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Halogen Bonding: A particularly important interaction for this molecule is halogen bonding. The bromine atom possesses a region of positive electrostatic potential on its outermost surface (a "σ-hole"), which can interact favorably with a nucleophile, such as a lone pair on a nitrogen or oxygen atom.
Computational methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these weak interactions. proquest.com Studies on halogenated bipyridines have shown that the most frequent non-covalent interactions involving the halogen atom are with hydrogen and carbon atoms. researchgate.net The analysis of crystal structures combined with computational modeling helps to understand how these forces direct the self-assembly of molecules into larger, ordered structures. researchgate.net The growing appreciation for the mechanistic roles of non-covalent interactions has been a significant trend in computational chemistry. rsc.org
Vibrational Spectroscopy Simulations and Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. arxiv.org However, interpreting complex experimental spectra can be challenging. Computational simulations are an indispensable tool for the accurate assignment of vibrational modes.
Using quantum chemical methods (like DFT), it is possible to calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities for this compound. researchgate.net The calculated spectrum can then be compared with the experimental one. Each calculated vibrational mode can be visualized as an animation of the atomic motions, allowing for unambiguous assignment of spectral bands to specific molecular vibrations, such as:
C-H stretching
C=N and C=C stretching within the pyridine rings
Ring "breathing" modes
C-Br stretching
Out-of-plane bending modes
These simulations are crucial for understanding how coordination to a metal ion or involvement in non-covalent interactions affects the molecule's vibrational properties. researchgate.net Molecular dynamics simulations have also become an attractive method for simulating vibrational spectra, as they can account for environmental effects in condensed phases. researchgate.netcore.ac.uk
Below is a table of representative calculated vibrational frequencies for a bipyridine-type molecule, illustrating how theoretical data aids in spectral interpretation.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Type of Vibration |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Stretching |
| 1610 | Pyridine Ring C=C/C=N Stretch | Stretching |
| 1470 | Pyridine Ring Deformation | In-plane Bending |
| 1015 | Pyridine Ring Breathing | Breathing |
| 805 | Aromatic C-H Out-of-plane Bend | Out-of-plane Bending |
| 650 | C-Br Stretch | Stretching |
This table contains typical vibrational frequencies for a brominated pyridine derivative. Specific values for this compound would require dedicated calculation.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.org For this compound, this is particularly relevant for understanding its synthesis and its reactivity in forming more complex molecules, such as ligands for catalysis or functional materials.
A common and important reaction for this molecule is transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, or Negishi coupling), where the bromine atom is replaced by another functional group. nih.gov Computational chemists can model these catalytic cycles by:
Identifying Intermediates: Locating the structures of all stable species along the reaction pathway.
Finding Transition States: Calculating the geometry and energy of the highest-energy point (the transition state) between each intermediate. The energy of the transition state determines the rate of the reaction step.
Mapping the Reaction Pathway: Connecting the reactants, intermediates, transition states, and products to build a complete energy profile of the reaction.
This approach provides a detailed picture of the reaction mechanism, revealing the roles of the catalyst, reactants, and solvents, and explaining the observed product distribution and reaction rates. smu.edu Such mechanistic insights are invaluable for optimizing existing synthetic routes and designing new, more efficient chemical transformations. rsc.org
Future Research Directions and Emerging Applications
Development of Next-Generation Synthetic Methodologies
While established methods for the synthesis of 4'-Bromo-2,3'-bipyridine exist, such as the direct bromination of 2,3'-bipyridine (B14897), future research will focus on creating more efficient, sustainable, and versatile synthetic pathways. evitachem.com Current approaches often involve electrophilic or radical-mediated substitutions which can sometimes lead to mixtures of regioisomers and require careful control of reaction conditions to achieve high selectivity. evitachem.com
Future methodologies are expected to move towards more sophisticated cross-coupling strategies. evitachem.com The development of novel palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, will likely play a central role. mdpi.com These methods offer the potential for highly regioselective syntheses from more readily available precursors. Research will likely focus on designing advanced catalyst systems, perhaps utilizing more earth-abundant metals, that can operate under milder conditions with lower catalyst loadings and a broader tolerance of functional groups. mdpi.com Furthermore, the exploration of C-H activation techniques represents a promising frontier, potentially allowing for the direct and atom-economical synthesis of this compound and its derivatives, thereby minimizing waste and simplifying purification processes.
A summary of current and potential future synthetic strategies is presented below:
| Synthetic Strategy | Current Approach | Future Direction | Key Advantages of Future Approach |
| Direct Halogenation | Use of molecular bromine (Br₂) with potential for regioisomeric impurities. evitachem.com | Development of highly regioselective catalysts for direct bromination. | Improved yield of the desired isomer, reduced purification needs. |
| Cross-Coupling | Palladium-catalyzed reactions like Suzuki and Stille coupling. mdpi.comresearchgate.net | Designing catalysts with higher turnover numbers, using more sustainable metals, and exploring new coupling partners. mdpi.com | Increased efficiency, lower cost, and greater synthetic versatility. |
| C-H Activation | Not yet a standard method for this specific compound. | Direct, catalyzed functionalization of the bipyridine core. | High atom economy, fewer synthetic steps, reduced waste. |
Exploration of Novel Catalytic Systems for Sustainable Chemistry
Bipyridine derivatives are fundamental ligands in transition-metal catalysis. mdpi.com The future application of this compound in this area lies in its use as a precursor for more complex and tailored ligand architectures. The bromine atom is a key functional group that allows for post-synthetic modification, enabling the attachment of this bipyridine unit to other molecules, polymers, or solid supports.
Future research will likely involve using this compound to synthesize novel ligands for catalysts that drive sustainable chemical transformations. This includes catalysts for CO₂ reduction, water splitting, and the synthesis of biofuels. The electronic asymmetry of the 2,3'-bipyridine core can influence the properties of the resulting metal complexes, potentially leading to unique catalytic activities. Researchers will explore how modifying the bipyridine scaffold, starting from the 4'-bromo derivative, can fine-tune the electronic and steric environment around a metal center to enhance catalytic efficiency and selectivity. mdpi.com There is also growing interest in bioorthogonal catalysis, where catalysts operate within living systems; bipyridine-based systems are being explored in this innovative field. nih.gov
Advancement of Functional Materials for Energy Conversion and Storage
The electronic properties of bipyridine-containing molecules make them attractive components for functional materials, particularly in the fields of energy conversion and storage. nih.gov this compound is a valuable building block for synthesizing conjugated polymers and organic semiconductors. evitachem.com The bromine atom facilitates polymerization reactions, such as palladium-catalyzed cross-couplings, to create extended π-conjugated systems. nih.govresearchgate.net
Future research will focus on incorporating this compound into materials for a variety of energy-related applications:
Organic Photovoltaics (OPVs): As a component of conjugated polymers or small molecule donors or acceptors in the active layer of solar cells. elsevierpure.com
Light-Emitting Diodes (OLEDs): In the synthesis of emissive materials or host materials in OLED devices.
Batteries and Supercapacitors: As a precursor to redox-active polymers that can be used as electrode materials for energy storage. nih.govresearchgate.net
The ability to functionalize the bipyridine unit via the bromo-substituent allows for precise tuning of the material's electronic band gap, charge carrier mobility, and morphological properties, which are critical for optimizing device performance. nih.gov
Interdisciplinary Research at the Interface of Inorganic and Organic Chemistry
The intersection of inorganic and organic chemistry, particularly in the realm of coordination chemistry, represents a significant area for future research involving this compound. As a ligand, its asymmetrical nature can lead to metal complexes with unique photophysical and electrochemical properties compared to their more common 2,2'- or 4,4'-bipyridine (B149096) analogues.
Future investigations will likely concentrate on synthesizing and characterizing novel metal complexes (e.g., with ruthenium, iridium, or platinum) where this compound or its derivatives serve as ligands. researchgate.net The presence of the bromine atom offers a site for further reactions even after complexation, allowing for the creation of multifunctional molecular systems. Potential applications for such complexes are diverse and include:
Photosensitizers: For use in dye-sensitized solar cells (DSSCs) or photodynamic therapy, where the complex absorbs light and transfers energy or electrons. elsevierpure.com
Chemosensors: Designing complexes that exhibit changes in their optical or electrochemical properties upon binding to specific ions or molecules.
Molecular Electronics: Using the bipyridine complex as a component in molecular wires or switches.
This interdisciplinary approach will be crucial for developing innovative solutions in fields ranging from renewable energy to medical diagnostics and therapeutics. elsevierpure.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
